7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate
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Overview
Description
7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE: is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxathiol core, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of the benzoxathiol core, the introduction of the fluorophenyl group, and the attachment of the methoxybenzoate moiety. Common synthetic routes may involve:
Formation of Benzoxathiol Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to ensure selective fluorination.
Attachment of Methoxybenzoate Moiety: This can be done through esterification reactions using methoxybenzoic acid and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxathiol compounds.
Scientific Research Applications
7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group.
Ethyl 4-fluorobenzoate: Another related compound with an ethyl ester instead of a methoxy ester.
4-fluoro-N-methylbenzamide: Contains a fluorophenyl group and an amide moiety.
Uniqueness
7-(4-FLUOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is unique due to its complex structure, which combines a benzoxathiol core with both fluorophenyl and methoxybenzoate groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H13FO5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H13FO5S/c1-25-15-8-4-13(5-9-15)20(23)26-16-10-17(12-2-6-14(22)7-3-12)19-18(11-16)28-21(24)27-19/h2-11H,1H3 |
InChI Key |
ZWYZDDFZCMQMRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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